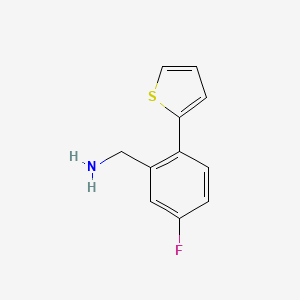

(5-fluoro-2-(thiophen-2-yl)phenyl)methanamine

Descripción

(5-Fluoro-2-(thiophen-2-yl)phenyl)methanamine is a substituted phenylmethanamine derivative featuring a fluorine atom at the 5-position of the phenyl ring and a thiophen-2-yl group at the 2-position. Its synthesis typically involves Suzuki coupling of brominated precursors with heterocyclic boronic acids, followed by nitrile reduction or direct functionalization of the methanamine group .

Propiedades

IUPAC Name |

(5-fluoro-2-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOFKNZJRPKHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzylamine and thiophene-2-carboxaldehyde.

Reduction: The nitro group in 5-fluoro-2-nitrobenzylamine is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Condensation: The resulting 5-fluoro-2-aminobenzylamine is then condensed with thiophene-2-carboxaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(5-fluoro-2-(thiophen-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Various substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

The compound (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine has garnered attention in various scientific research applications due to its potential therapeutic properties and unique chemical structure. This detailed article explores its applications in medicinal chemistry, particularly focusing on its pharmacological activities, synthesis, and structure-activity relationships.

Antidepressant and Antipsychotic Activities

Recent studies have highlighted the potential of compounds similar to This compound as selective serotonin receptor modulators. For instance, N-substituted derivatives have shown promising activity at the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic effects. A study reported that certain derivatives exhibited selectivity for Gq signaling pathways over β-arrestin recruitment, suggesting their potential as antipsychotic agents with fewer side effects compared to traditional medications .

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy against Staphylococcus aureus. In a recent investigation, specific derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. The structural modifications in these derivatives were essential for enhancing their antimicrobial properties .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. Various studies have employed structure-activity relationship (SAR) analyses to identify key substituents that enhance activity at specific targets, such as serotonin receptors and bacterial enzymes . For example, modifications at the thiophene and phenyl rings have been systematically explored to improve pharmacokinetic profiles and receptor selectivity .

Case Study 1: Antidepressant Activity Assessment

A specific derivative of This compound was tested in animal models for antidepressant-like effects. The results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain. This study supports the hypothesis that modifications in the compound's structure can lead to enhanced therapeutic effects against mood disorders.

Case Study 2: Antimicrobial Efficacy Evaluation

In vitro studies on various derivatives demonstrated strong antibacterial properties against resistant strains of bacteria. The findings revealed that compounds with specific thiophene substitutions exhibited lower MIC values, indicating their potential as effective antibacterial agents. Further molecular docking studies suggested that these compounds interact effectively with bacterial DNA gyrase, disrupting essential cellular functions .

Mecanismo De Acción

The mechanism of action of (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound is compared to analogues with variations in substituents, heterocycles, and substitution patterns (Table 1). Key structural differences include:

- Heterocycle type: Thiophene vs. furan, selenophene, or benzo-fused systems.

- Substituent position : Fluorine or other groups (e.g., methoxy, trifluoromethoxy) at different positions on the phenyl ring.

- Electronic properties : Electron-withdrawing (e.g., -F, -CF₃) vs. electron-donating (e.g., -OCH₃) groups.

Spectroscopic and Electronic Properties

- NMR Data: The fluorine atom in (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine induces deshielding in adjacent protons. Comparable compounds, such as (4-(thiophen-2-yl)phenyl)methanamine, show aromatic protons in δ 7.2–7.8 ppm (methanol-d₄) , while benzo[b]thiophen-2-yl methanamine exhibits peaks at δ 7.5–7.8 ppm (DMSO-d₆) . In (5-((3-(methylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine (9c), 13C NMR signals at δ 146.34 and 136.15 ppm correlate with sulfonyl and thiophene carbons, highlighting electron-withdrawing effects .

- Electronic Effects: Thiophene-containing derivatives exhibit lower oxidation potentials than furan analogues due to sulfur’s electron-rich nature, making them suitable for electrochromic materials . Fluorine and trifluoromethoxy groups enhance metabolic stability and binding affinity in bioactive compounds .

Actividad Biológica

(5-fluoro-2-(thiophen-2-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor interactions and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring substituted with a fluorinated phenyl group. This unique structure may contribute to its biological properties, particularly in terms of receptor binding and selectivity.

1. Receptor Interactions

Research has indicated that compounds similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT2C receptor. A study demonstrated that certain derivatives showed high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, which is crucial for developing antipsychotic medications. For instance, a related compound exhibited an EC50 of 23 nM at the 5-HT2C receptor, indicating potent agonistic activity .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In vitro studies have shown that derivatives can inhibit human Sirtuin 2 (SIRT2), with one compound displaying an IC50 value of 2.47 μM, which is significantly more potent than the reference compound AGK2 (IC50 = 17.75 μM). This suggests potential applications in the treatment of diseases where SIRT2 plays a role, such as cancer .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications to the core structure can influence biological activity. For example:

- Fluorination : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to target receptors.

- Substituent Variations : Variations in the substituents on the thiophene and phenyl rings can lead to significant changes in potency and selectivity towards specific receptors or enzymes .

Case Study 1: Antipsychotic Activity

In a model assessing antipsychotic-like effects, compounds derived from this compound demonstrated significant efficacy in reducing amphetamine-induced hyperactivity in rodents. These findings support the potential therapeutic application of this class of compounds in managing psychotic disorders .

Case Study 2: Cancer Cell Proliferation

Another study evaluated the antiproliferative effects of related compounds against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The results indicated that certain derivatives could inhibit cell growth effectively, suggesting their potential as anticancer agents .

Data Tables

| Compound Name | Target Receptor/Enzyme | EC50/IC50 Value | Biological Activity |

|---|---|---|---|

| (Compound A) | 5-HT2C | 23 nM | Agonist |

| (Compound B) | SIRT2 | 2.47 μM | Inhibitor |

| (Compound C) | Various Cancer Lines | Varies | Antiproliferative |

Q & A

Q. What are the established synthetic routes for (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine?

The compound can be synthesized via transition metal-free catalytic reduction of primary amides using potassium-based catalysts. For example, similar fluorinated benzamides (e.g., 5-fluoro-2-methylbenzamide) were reduced with pinacolborane (HBPin) in dry toluene, yielding the corresponding methanamine derivative with >90% efficiency . Alternatively, cyclopropylmethylamine analogs are synthesized via HCl-mediated deprotection of tert-butyl carbamate intermediates, followed by purification using flash chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography using programs like SHELXL or Mercury CSD for absolute stereochemical determination. For example, cyclopropylmethylamine derivatives were resolved using RegisPack chiral columns to achieve >99% enantiomeric purity .

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis (>98% purity threshold). For fluorinated analogs, ¹⁹F NMR can detect trace impurities, while differential scanning calorimetry (DSC) identifies polymorphic forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Byproduct formation (e.g., dimerization or over-reduction) is mitigated by controlling stoichiometry (e.g., limiting HBPin to 4 equivalents) and reaction temperature (60–80°C). Solvent choice (e.g., toluene vs. THF) significantly impacts reaction efficiency, with non-polar solvents reducing side reactions in catalytic reductions . Kinetic studies using in-situ FTIR or LC-MS can track intermediate formation and guide optimization .

Q. What strategies address contradictions in crystallographic vs. computational structural data?

Discrepancies between X-ray diffraction data and density functional theory (DFT) predictions (e.g., bond angles or torsion strains) are resolved by re-evaluating computational parameters (e.g., basis sets or correlation-energy functionals like Colle-Salvetti) . Mercury CSD’s packing similarity tool can validate crystal packing motifs against known databases .

Q. How does the thiophene substituent influence the compound’s electronic properties?

The electron-rich thiophene ring enhances π-π stacking interactions in solid-state structures, as shown by Hirshfeld surface analysis. Substituent effects are quantified via Hammett σ constants, where the thiophen-2-yl group (σ ≈ 0.06) slightly donates electrons, stabilizing the methanamine moiety in polar solvents .

Q. What pharmacological screening approaches are suitable for this compound?

In vitro receptor binding assays (e.g., serotonin 2C receptor agonism) are performed using radioligand displacement. For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Candida albicans and Escherichia coli are recommended, leveraging the trifluoromethyl group’s known bioactivity .

Methodological Guidance

Q. How to troubleshoot low yields in catalytic amide reductions?

- Catalyst loading : Ensure 2 mol% catalyst (e.g., potassium-NHC complexes) to prevent incomplete conversion .

- Moisture control : Use rigorously dried solvents and inert atmospheres to avoid catalyst deactivation.

- Workup : Acid-base extraction (e.g., 1N NaOH) efficiently isolates the amine from boronate byproducts .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for SNAr reactions at the 5-fluoro position. The Laplacian of electron density (from QTAIM analysis) identifies reactive sites, validated against experimental kinetic data .

Q. How to design stability studies for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.

- Analytical monitoring : Periodic HPLC and NMR over 6–12 months assess degradation pathways (e.g., oxidation to nitriles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.